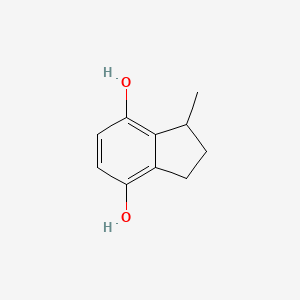
1-Methyl-2,3-dihydro-1h-indene-4,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2,3-dihydro-1H-indene-4,7-diol is an organic compound belonging to the indene family It is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with hydroxyl groups attached at the 4th and 7th positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3-dihydro-1H-indene-4,7-diol typically involves the hydrogenation of indene derivatives. One common method includes the catalytic hydrogenation of 1-Methylindene in the presence of a palladium catalyst under controlled temperature and pressure conditions . The reaction proceeds smoothly, yielding the desired dihydro compound with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the process .
化学反应分析
Types of Reactions: 1-Methyl-2,3-dihydro-1H-indene-4,7-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), Friedel-Crafts catalysts (e.g., aluminum chloride)
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of fully saturated hydrocarbons
Substitution: Formation of halogenated or alkylated derivatives
科学研究应用
1-Methyl-2,3-dihydro-1H-indene-4,7-diol has found applications in various scientific research fields:
作用机制
The mechanism of action of 1-Methyl-2,3-dihydro-1H-indene-4,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. This interaction can modulate enzymatic activities and influence cellular processes .
相似化合物的比较
1-Methylindene: Lacks the dihydro and diol functionalities, making it less reactive in certain chemical reactions.
2,3-Dihydro-1H-indene: Similar structure but without the methyl and hydroxyl groups, resulting in different chemical properties.
4-Methylindan: Contains a methyl group but lacks the hydroxyl groups, affecting its reactivity and applications.
Uniqueness: 1-Methyl-2,3-dihydro-1H-indene-4,7-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical properties and reactivity. These functionalities make it a versatile compound for various synthetic and research applications .
属性
CAS 编号 |
19660-85-6 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
1-methyl-2,3-dihydro-1H-indene-4,7-diol |
InChI |
InChI=1S/C10H12O2/c1-6-2-3-7-8(11)4-5-9(12)10(6)7/h4-6,11-12H,2-3H2,1H3 |
InChI 键 |
IYHCRXBWKIDLGE-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(C=CC(=C12)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


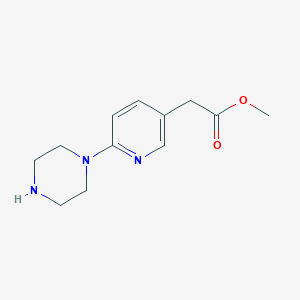
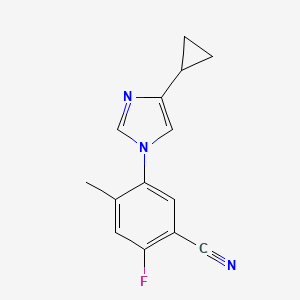
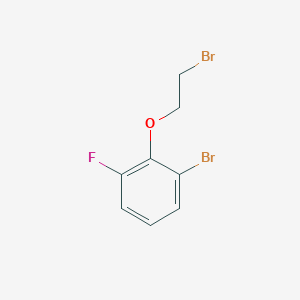
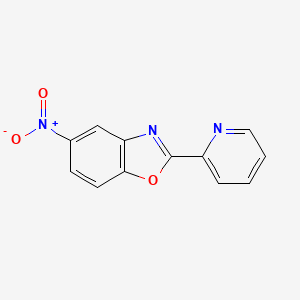
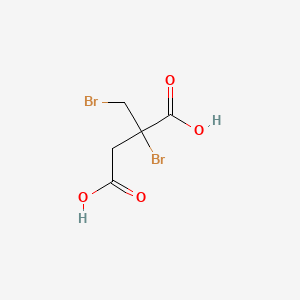
![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)
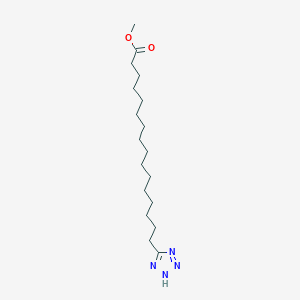


![2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13992551.png)
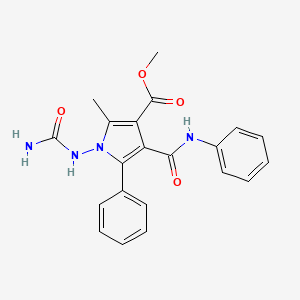
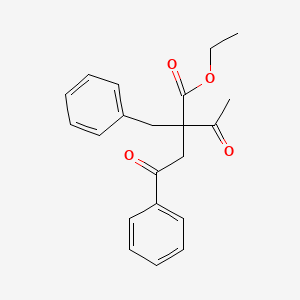
![2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one](/img/structure/B13992566.png)
![Ethyl 3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13992567.png)
